molecular formula C21H19ClN4O B606051 1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol CAS No. 1404506-35-9

1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol

Cat. No. B606051
CAS RN: 1404506-35-9
M. Wt: 378.86
InChI Key: TVNSCKMVODVWRS-UHFFFAOYSA-N
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Description

The compound “1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol” belongs to the class of pyrazolo[3,4-b]pyridine derivatives . Pyrazolo[3,4-b]pyridine derivatives are known for their wide range of biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridine derivatives can be complex and varied. The reactions are often catalyzed by acidic catalysts . The reaction conditions, such as temperature and solvent, can significantly affect the reaction outcomes .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives can be determined using various analytical techniques. For example, the yield, melting point, and IR spectrum can provide information about the compound’s physical properties .

Scientific Research Applications

Dye Synthesis and Textile Applications

  • Pyridazine derivatives, including compounds structurally similar to 1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol, have been utilized in the synthesis of disperse dyes. These dyes are applied to polyester fibers, offering a range of hues from orange-yellow to orange-red. Their absorption spectral characteristics and fastness properties make them suitable for textile coloration (Deeb, El-Hossami, & Abdelgawad, 2014).

Synthesis of Derivatives for Various Applications

  • New derivatives of pyrazole compounds, related to the chemical structure , have been synthesized for diverse applications. These derivatives are characterized using advanced spectroscopic techniques, indicating a wide range of potential applications in chemical and material sciences (Kasımoğulları et al., 2010).

Application in Antibacterial Agents

  • Certain derivatives of pyrazole, which share a similar structure to the compound , have been synthesized and evaluated for antibacterial activities. These studies provide insights into the potential of such compounds in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

Potential in Pharmaceutical Development

  • The structural analogs of the compound have been explored in pharmaceutical research, particularly in the synthesis of compounds with potential antidepressant activities. This indicates the relevance of such structures in drug development (Palaska, Aytemir, Uzbay, & Erol, 2001).

Chemical Reactions and Heterocyclic Compound Synthesis

  • Research has focused on the chemical reactions and synthesis of heterocyclic compounds, including pyrazolo and pyridazine derivatives. These studies contribute to the broader understanding of chemical properties and reactions of such compounds, which could be critical in various chemical and pharmaceutical applications (Ali, 2009).

Mechanism of Action

The mechanism of action of pyrazolo[3,4-b]pyridine derivatives can vary depending on their biological or pharmacological activity. Some derivatives have shown excellent cytotoxic activity compared to that of standard reference drugs .

Safety and Hazards

The safety and hazards associated with pyrazolo[3,4-b]pyridine derivatives can depend on their specific chemical structure and biological activity. Some derivatives have shown cytotoxic efficiency, indicating potential hazards if not handled properly .

Future Directions

The future directions in the research of pyrazolo[3,4-b]pyridine derivatives could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

1-(4-chloro-3,5-diphenylpyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-21(2,27)13-26-20-16(18(25-26)14-9-5-3-6-10-14)17(22)19(23-24-20)15-11-7-4-8-12-15/h3-12,27H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNSCKMVODVWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C2=NN=C(C(=C2C(=N1)C3=CC=CC=C3)Cl)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol

CAS RN

1404506-35-9
Record name BF-844
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1404506359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BF-844
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4QOD73S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To cooled (cooling bath −15° C.) conc. HCl (9 mL) was added sodium nitrite in one portion (121 mg, 1.75 mmol) and the suspension was left to stir for 10 min after which 1-(5-amino-3-phenyl-4-(phenylethynyl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol (290 mg, 0.88 mmol) was added. After 5 min, the cooling bath was removed and the reaction mixture was stirred at room temperature for 3 h. The reaction was cooled again (0° C.) and DCM was added followed by water. The aqueous phase was extracted with DCM and the organic phases were combined, dried over MgSO4, filtered and evaporated. Crude material was purified by column chromatography (silica gel, gradient 0 to 50% ethyl acetate/isohexane) yielding 1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol as an orange oil (56 mg). The material obtained was further purified by preparative HPLC, yielding 34 mg of Compound 85 as a solid.
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(5-amino-3-phenyl-4-(phenylethynyl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Quantity
290 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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